(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are characterized by two rings connected through a single, shared atom known as the spiro atom. clockss.org This structural motif imparts a distinct three-dimensionality that is often more pronounced than in fused or bridged ring systems. The rigid nature of the spirocyclic core allows for precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets such as enzymes and receptors. uwa.edu.au This conformational restriction can also lead to reduced entropic penalties upon binding, potentially enhancing the potency of drug candidates. mdpi.com The sp³-rich nature of many spirocycles also tends to improve aqueous solubility compared to their planar aromatic counterparts, a desirable property for drug development. cymitquimica.com
The Azaspiro[4.4]nonane Scaffold: Structural Uniqueness and Research Interest
The azaspiro[4.4]nonane scaffold consists of two five-membered rings, one of which is a carbocycle and the other a nitrogen-containing heterocycle, connected by a spiro carbon atom. This particular arrangement is found in a number of natural products and has been a target for synthetic chemists due to its interesting biological properties. uow.edu.au For instance, the 1-azaspiro[4.4]nonane ring system is a core component of the Cephalotaxus alkaloids, some of which have demonstrated potent antiproliferative activities. uni.lu The inherent chirality of many substituted azaspiro[4.4]nonanes further adds to their appeal, as different stereoisomers can exhibit distinct biological effects.
Focus of the Research Outline: (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one
This article will now narrow its focus to a specific, less-documented member of this class: This compound . This compound features a methyl group at the 7-position of the carbocyclic ring and a carbonyl group at the 3-position of the pyrrolidinone ring, with a defined (R)-stereochemistry at the chiral center bearing the methyl group. Due to the limited specific research on this exact enantiomer, the following sections will draw upon data from closely related structures and general synthetic methodologies for this class of compounds to provide a comprehensive overview.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(8R)-8-methyl-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-7-2-3-9(4-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-,9?/m1/s1 |
InChI Key |
GBLKZMJRCGZIJB-YOXFSPIKSA-N |
Isomeric SMILES |
C[C@@H]1CCC2(C1)CC(=O)NC2 |
Canonical SMILES |
CC1CCC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
Spectroscopic and Physicochemical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show a series of multiplets for the aliphatic protons on the two rings. A characteristic signal for the methyl group (CH₃) would likely appear as a doublet in the upfield region (around 0.9-1.2 ppm). The N-H proton of the lactam would likely appear as a broad singlet in the downfield region.
¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the lactam in the downfield region (around 170-180 ppm). The spiro carbon would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretch would also be expected around 3200-3400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethylene (B1197577) from the ring system.
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR | Methyl doublet (~0.9-1.2 ppm), N-H broad singlet |
| ¹³C NMR | Lactam C=O (~170-180 ppm) |
| IR Spectroscopy | C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z = 153) |
Advanced Structural Analysis and Characterization of 7r 7 Methyl 2 Azaspiro 4.4 Nonan 3 One
Spectroscopic Methods for Chiral Azaspiro[4.4]nonan-3-one Characterization
Spectroscopic techniques are indispensable for determining the structural features of molecules. For a chiral compound like (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one, a combination of methods is necessary to ascertain not only its chemical constitution but also the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and conformation of organic molecules in solution. nih.govcopernicus.org By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative configuration and preferred conformations of complex structures can be determined. nih.govipb.pt
For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information. The proton NMR spectrum would reveal the number of distinct proton environments and their connectivities through spin-spin coupling. The chemical shifts of the protons on the cyclopentane (B165970) and pyrrolidinone rings are influenced by their stereochemical environment, including the orientation of the methyl group at the C7 position.
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly crucial for establishing the stereochemistry. NOE correlations between the protons of the methyl group and specific protons on the spirocyclic framework can confirm the R configuration at the C7 stereocenter. ipb.pt Furthermore, the analysis of homonuclear coupling constants can provide insights into the dihedral angles between adjacent protons, helping to define the puckering of both the cyclopentane and lactam rings. nih.govresearchgate.net The conformation of the five-membered rings in the 2-azaspiro[4.4]nonane system is a key aspect of its structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | --- | --- |
| 2 | --- | ~175 (C=O) |
| 3 | ~3.2-3.4 (CH₂) | ~45 (CH₂) |
| 4 | ~1.8-2.0 (CH₂) | ~30 (CH₂) |
| 5 | --- (Spirocenter) | ~70 (Spiro-C) |
| 6 | ~1.5-1.7 (CH₂) | ~38 (CH₂) |
| 7 | ~2.1-2.3 (CH) | ~40 (CH) |
| 8 | ~1.4-1.6 (CH₂) | ~35 (CH₂) |
| 9 | ~1.6-1.8 (CH₂) | ~25 (CH₂) |
| 10 (CH₃) | ~1.0-1.2 (d) | ~20 (CH₃) |
| NH | ~7.5-8.5 (s) | --- |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. fiveable.me For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key structural motifs.
The most prominent feature would be the strong absorption band of the lactam carbonyl group (C=O). This band is typically observed in the range of 1680-1630 cm⁻¹ for five-membered rings (γ-lactams). researchgate.netnih.gov The exact position of this band can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amide would appear as a sharp to moderately broad band around 3400-3200 cm⁻¹. researchgate.netacs.org The presence of C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the lactam would also be present, typically in the 1400-1200 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3400 - 3200 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| C=O (γ-lactam) | Stretch | 1680 - 1630 |
| C-N | Stretch | 1400 - 1200 |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com For this compound (C₉H₁₅NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. nih.govnih.gov
The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. nih.gov Characteristic fragment ions would arise from the cleavage of the spirocyclic system, such as the loss of the methyl group or the fragmentation of the pyrrolidinone and cyclopentane rings. Analyzing these fragmentation pathways can help to piece together the molecule's structure. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₉H₁₅NO | 153.1154 |
| [M+H]⁺ | C₉H₁₆NO⁺ | 154.1226 |
| [M+Na]⁺ | C₉H₁₅NNaO⁺ | 176.1046 |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods provide valuable data on connectivity and relative stereochemistry, X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule in the solid state. purechemistry.orgwikipedia.org This technique requires the formation of a single crystal of the compound.
By diffracting X-rays through the crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. purechemistry.org For this compound, a successful crystallographic analysis would unambiguously confirm the R configuration at the C7 chiral center and provide detailed information on bond lengths, bond angles, and the solid-state conformation of the spirocyclic system. wikipedia.org In the absence of a suitable crystal, other techniques like vibrational circular dichroism (VCD) can be used in conjunction with computational methods to assign the absolute configuration. nih.gov
Chiral Separation and Enantiomeric Purity Determination
The biological activity of chiral molecules often depends on their enantiomeric purity. Therefore, methods for separating enantiomers and determining the enantiomeric excess are critical.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. csfarmacie.cz To separate enantiomers, a chiral environment is required, which is typically achieved by using a chiral stationary phase (CSP). nih.govnih.govphenomenex.com
For the analysis of this compound, a suitable CSP would be chosen based on the functional groups present in the molecule. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds, including those containing amide functionalities. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the (7R) and (7S) enantiomers. nih.gov
By analyzing a sample of this compound on a calibrated chiral HPLC system, its enantiomeric purity can be accurately determined by comparing the peak areas of the two enantiomers. This is a crucial step in the quality control of enantiomerically pure compounds.
Optical Rotation and Circular Dichroism Spectroscopy for Enantiomeric Excess Assessment
Optical rotation is a phenomenon that occurs when a beam of plane-polarized light passes through a solution containing a chiral compound, causing the plane of polarization to rotate. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample.
The enantiomeric excess of a sample can be calculated using the following formula:
ee (%) = ([α]observed / [α]max) × 100
where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. For a racemic mixture, which contains equal amounts of both enantiomers, the net rotation is zero.
Circular Dichroism (CD) spectroscopy is another chiroptical technique that provides more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorption, usually expressed as molar ellipticity [θ], as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and are highly sensitive to the three-dimensional arrangement of atoms in the molecule.
For this compound, the lactam chromophore would be the primary contributor to the CD spectrum. The sign and intensity of the Cotton effect associated with the n → π* and π → π* electronic transitions of the amide group can often be correlated with the absolute configuration of the stereogenic centers in the spirocyclic system. By comparing the experimental CD spectrum of a synthetic sample to that of a known standard or to theoretical calculations, the absolute configuration can be confirmed, and the enantiomeric purity can be assessed.
Illustrative Data Tables
As specific experimental values for this compound are not available in the literature, the following tables are provided for illustrative purposes to demonstrate how such data would be presented.
Table 1: Hypothetical Optical Rotation Data
| Enantiomer | Solvent | Concentration ( g/100 mL) | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] (°) |
| This compound | Methanol | 1.0 | 589 | 20 | + (Hypothetical Value) |
| (7S)-7-Methyl-2-azaspiro[4.4]nonan-3-one | Methanol | 1.0 | 589 | 20 | - (Hypothetical Value) |
Disclaimer: The specific rotation values in this table are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Circular Dichroism Data
| Enantiomer | Solvent | Wavelength (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| This compound | Methanol | ~220 (n → π) | + (Hypothetical Value) |
| (7S)-7-Methyl-2-azaspiro[4.4]nonan-3-one | Methanol | ~220 (n → π) | - (Hypothetical Value) |
Disclaimer: The molar ellipticity values and wavelength of maximum absorption in this table are hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling Studies of 7r 7 Methyl 2 Azaspiro 4.4 Nonan 3 One
Conformational Analysis of Azaspiro[4.4]nonan-3-one Stereoisomers
The conformational landscape of azaspiro[4.4]nonan-3-one stereoisomers is crucial for understanding their chemical behavior and potential interactions. The presence of multiple stereocenters, including the spirocyclic carbon, gives rise to a number of possible conformations. Computational methods are instrumental in identifying the most stable conformers and the energy barriers between them.
A thorough conformational analysis typically begins with a systematic or stochastic search to generate a wide range of possible structures. Methods like molecular mechanics force fields (e.g., MMFF or AMBER) are often employed for an initial, rapid screening of a large number of conformers. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize the geometry and calculate the relative energies of the most promising low-energy conformers. For substituted pyrrolidines, which form part of the azaspiro[4.4]nonan-3-one structure, it has been shown that a rigorous conformational analysis is necessary to obtain meaningful results, as small energy differences between conformers can significantly impact predicted properties. researchgate.net
Table 1: Hypothetical Relative Energies of Azaspiro[4.4]nonan-3-one Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Chair-like (equatorial Me) | DFT (B3LYP/6-31G) | 0.00 |
| Chair-like (axial Me) | DFT (B3LYP/6-31G) | 1.85 |
| Boat-like (equatorial Me) | DFT (B3LYP/6-31G) | 4.20 |
| Boat-like (axial Me) | DFT (B3LYP/6-31G) | 5.95 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.govivanmr.com By calculating these parameters for the different low-energy conformers identified in the conformational analysis, a Boltzmann-averaged spectrum can be generated and compared to experimental results. This comparison can help to confirm the predominant conformation in solution. Discrepancies between predicted and experimental spectra can point to the presence of multiple conformers or solvent effects that need to be accounted for in the computational model.
Similarly, the vibrational frequencies from IR spectroscopy can be calculated using DFT. These calculated frequencies are often scaled to better match experimental values. The predicted IR spectrum can aid in the assignment of experimental peaks to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the lactam ring and the N-H bond vibrations.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Conformer
| Parameter | Predicted Value (DFT) | Experimental Value |
| ¹³C Chemical Shift (C=O) | 175.2 ppm | 174.8 ppm |
| ¹H Chemical Shift (CH₃) | 1.15 ppm | 1.12 ppm |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| Note: This table is for illustrative purposes. The accuracy of the prediction depends on the level of theory and basis set used. |
Transition State Modeling for Synthetic Pathways and Mechanistic Validation
Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Transition state (TS) modeling using quantum mechanical methods can provide detailed insights into the energy profiles of synthetic pathways.
For the formation of the lactam ring, a key step in the synthesis of this compound, computational chemists can model the transition state of the intramolecular cyclization. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information helps in understanding the feasibility of the reaction and the factors that may influence its rate. For example, in the synthesis of spirocyclic lactams via a Curtius rearrangement, modeling the intramolecular nucleophilic addition to the isocyanate intermediate can elucidate the stereochemical outcome of the reaction. nih.gov
Furthermore, computational studies can be used to compare different proposed mechanistic pathways. By calculating the energy barriers for each potential route, the most likely mechanism can be identified. This is particularly useful for complex reactions where multiple intermediates and transition states are possible.
Electronic Structure and Reactivity Predictions of the Azaspiro[4.4]nonan-3-one Scaffold
The electronic structure of the azaspiro[4.4]nonan-3-one scaffold dictates its reactivity. DFT calculations can provide a wealth of information about the electronic properties of the molecule, including the distribution of electron density, molecular orbital energies, and electrostatic potential.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the sites most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. For the azaspiro[4.4]nonan-3-one scaffold, the lactam carbonyl group is expected to be a key site for nucleophilic attack, while the nitrogen atom's lone pair will influence its basicity and nucleophilicity.
Maps of the molecular electrostatic potential (MEP) can visually represent the electron-rich and electron-poor regions of the molecule, providing further insight into its reactivity and intermolecular interactions. These electronic structure analyses are fundamental for predicting how the molecule will behave in different chemical environments.
Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions (Purely theoretical, no biological activity)
While this article does not discuss biological activity, the principles of molecular docking and molecular dynamics (MD) simulations can be used to theoretically explore the potential interactions of this compound with hypothetical protein binding sites. This provides a framework for understanding the types of interactions this scaffold might form.
Molecular docking simulations can be used to predict the preferred binding orientation of the molecule within a hypothetical receptor pocket. These simulations score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and van der Waals forces. The lactam group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, would be expected to play a significant role in such interactions.
Molecular dynamics simulations can then be used to study the stability of the docked pose and the conformational changes in both the ligand and the hypothetical receptor over time. These simulations provide a more dynamic picture of the interaction and can reveal the importance of specific residues in the binding pocket. Such theoretical studies, even without a specific biological target, are valuable for exploring the general binding properties of the spirocyclic scaffold and can guide future drug discovery efforts. rsc.orgnih.gov
Applications and Emerging Research Directions for 7r 7 Methyl 2 Azaspiro 4.4 Nonan 3 One
The (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one Scaffold in Complex Molecule Synthesis
The unique architecture of this compound, featuring a defined stereocenter and a reactive lactam functionality within a rigid spiro[4.4]nonane framework, positions it as a potentially valuable building block in organic synthesis. The presence of a quaternary spiro atom, which can possess central or axial chirality, presents considerable synthetic challenges, making the development of methodologies for their construction an active area of research. nih.gov
Role as a Privileged Chiral Intermediate for Advanced Organic Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nist.govchem-space.comsigmaaldrich.com The enantiomerically pure nature of this compound makes it a candidate for use as a chiral intermediate or auxiliary. Although direct applications of this specific compound as a chiral auxiliary are not extensively documented, the broader class of chiral lactams and spirocyclic compounds has proven effective in asymmetric synthesis. For instance, chiral oxazolidinones have been widely used to direct stereoselective alkylations and aldol (B89426) reactions. researchgate.net The rigid conformation of the spirocyclic system in this compound could offer a high degree of stereochemical control in reactions involving the lactam nitrogen or the adjacent carbonyl group.
The synthesis of complex molecules often relies on the availability of chiral building blocks. The 1-azaspiro[4.4]nonane ring system is a core component of certain biologically active alkaloids, such as cephalotaxine, which has spurred the development of synthetic routes to this scaffold. chemcd.com While research has focused on different substitution patterns, the underlying principle of using a chiral azaspiro[4.4]nonane derivative as a key intermediate is well-established.
Design and Development of Chiral Spiro Ligands and Catalysts in Asymmetric Transformations
The development of chiral ligands for transition-metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Spirocyclic structures are prized in ligand design because their rigid backbones can create well-defined chiral environments around a metal center, leading to high enantioselectivity in catalytic transformations. uwa.edu.au
While there is no specific literature detailing the use of this compound as a precursor for chiral ligands, its structure suggests several possibilities. The lactam functionality could be opened or modified to introduce coordinating groups, such as phosphines or amines. The inherent chirality of the 7-methyl group would then be translated to the resulting ligand, influencing the stereochemical outcome of reactions catalyzed by its metal complexes. The development of rhodium-catalyzed cycloisomerization/Diels-Alder cascades to produce seven-membered azaspiro compounds highlights the ongoing interest in creating novel spirocyclic systems for various applications, including catalysis. nih.gov
Synthetic Utility in the Construction of Bioactive Compound Cores and Natural Product Analogs
Spirocyclic scaffolds are prevalent in a wide array of natural products and pharmaceutically active compounds. nih.gov The 1-azaspiro[4.4]nonane core, for example, is found in the Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. chemcd.com Specifically, homoharringtonine, a derivative of cephalotaxine, is an approved treatment for chronic myeloid leukemia. chemcd.com This has driven significant effort toward the synthesis of this and related azaspirocyclic systems.
The structure of this compound makes it a potential starting material for the synthesis of novel bioactive compounds. The lactam ring can be derivatized in various ways, and the methyl-substituted cyclopentane (B165970) ring provides a specific stereochemical and conformational constraint. Although direct synthetic applications leading to known natural products have not been reported for this specific isomer, the synthesis of related 2-azaspiro[4.4]nonan-1-ones has been achieved through methods like phosphine-catalyzed [3+2]-cycloadditions, demonstrating the accessibility of this class of compounds. chemcd.commdpi.com
Advanced Chemical Biology and Materials Science Applications
Beyond its potential in asymmetric synthesis, the unique structural and electronic properties of spirocyclic compounds open doors to applications in chemical biology and materials science.
Development of Azaspiro Compounds as Spin Labels in EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including molecules with unpaired electrons. mdpi.com Site-directed spin labeling (SDSL) involves attaching a stable radical, typically a nitroxide, to a specific site in a biomolecule to probe its structure and dynamics. nist.govmdpi.com
Azaspiro compounds can be functionalized to create nitroxide spin labels. For example, the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes have been studied in the context of nitroxide chemistry. researchgate.net While there are no reports of this compound being used as a spin label, its nitrogen atom could theoretically be oxidized to a nitroxide, or the scaffold could be functionalized with a nitroxide-containing moiety. The rigid spirocyclic structure could provide a well-defined orientation of the spin label relative to the biomolecule, which is advantageous for interpreting EPR data. The sensitivity of nitroxide EPR spectra to the local environment makes them valuable probes for conformational changes in proteins and other macromolecules. nih.gov
Future Perspectives in Azaspiro[4.4]nonan-3-one Research
The unique three-dimensional architecture of azaspiro[4.4]nonane scaffolds, such as in this compound, has positioned them as valuable motifs in medicinal chemistry and drug discovery. Their inherent rigidity and novel chemical space offer opportunities for developing compounds with improved pharmacological profiles. nih.govnih.gov This section explores the emerging research directions and future perspectives in the field of azaspiro[4.4]nonan-3-one chemistry, focusing on innovative synthetic strategies and applications.
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern organic chemistry. Future research in the synthesis of azaspiro[4.4]nonan-3-ones is expected to increasingly align with the principles of green chemistry. nih.govmdpi.com This involves the use of safer solvents, minimizing waste, and employing atom-economical reactions.
One promising approach is the use of multicomponent reactions (MCRs) , which allow the construction of complex molecules like azaspiro compounds in a single step from three or more starting materials. researchgate.netnih.gov A recent study demonstrated a catalyst-free, three-component reaction to produce novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives with high efficiency and adherence to green chemistry principles. nih.gov Adapting such methodologies to synthesize a variety of substituted azaspiro[4.4]nonan-3-ones is a key area for future exploration.
Another innovative strategy is the use of domino radical bicyclization . A recently developed method for the synthesis of 1-azaspiro[4.4]nonane derivatives involves a tandem radical bicyclization process, which allows for the formation of two rings in a single operation under mild conditions. acs.org Further refinement of this approach could provide efficient access to a diverse range of functionalized azaspiro[4.4]nonane cores.
The table below summarizes some novel synthetic approaches relevant to the synthesis of azaspiro compounds.
| Synthetic Approach | Key Features | Potential Advantages for Azaspiro[4.4]nonan-3-one Synthesis |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. researchgate.netnih.gov | High atom economy, reduced waste, operational simplicity, rapid access to molecular diversity. |
| Domino Radical Bicyclization | Sequential radical reactions forming multiple rings in one pot. acs.org | Efficient construction of the spirocyclic core, potential for stereocontrol. |
| Phosphine-Catalyzed [3+2] Cycloadditions | Annulation approach to form five-membered rings. capes.gov.bruow.edu.au | Direct synthesis of the 2-azaspiro[4.4]nonan-1-one core. |
Expanding the Scope of Asymmetric Catalysis for Azaspiro Systems
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric catalytic methods to control the stereochemistry of the spirocyclic core is of paramount importance. While methods for the asymmetric synthesis of related γ-lactams and other spirocycles are emerging, their application to this compound and its analogues remains a significant area for growth. chim.itacs.org
Future research will likely focus on several key areas:
Development of Novel Chiral Catalysts: The design and synthesis of new chiral ligands and catalysts will be crucial for achieving high enantioselectivity in the formation of the azaspiro[4.4]nonane framework. nih.gov This includes exploring metal-based catalysts, such as those employing nickel for the spirocyclization of lactones, as well as organocatalysts. acs.org
Enzymatic Synthesis: Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The use of engineered enzymes, as demonstrated in the stereodivergent synthesis of azaspiro[2.y]alkanes, could be a transformative approach for producing enantiomerically pure azaspiro[4.4]nonan-3-ones. chemrxiv.orgacs.org This method offers high selectivity and operates under mild, environmentally friendly conditions. chemrxiv.orgacs.org
Stereoselective Cycloaddition Reactions: Formal [3+2] cycloaddition reactions have been successfully employed for the stereoselective synthesis of spirocyclic γ-lactam cores of natural products. nih.govbohrium.comfigshare.com Adapting and expanding these methods will be a key strategy for accessing enantiopure azaspiro[4.4]nonan-3-ones.
The table below highlights some promising asymmetric catalytic strategies.
| Catalytic Strategy | Catalyst Type | Potential Application |
| Nickel-Catalyzed α-Spirocyclization | Nickel complexes with chiral ligands (e.g., Mandyphos). acs.org | Enantioselective formation of the spirocyclic ketone adjacent to the lactam. |
| Enzymatic Carbene Transfer | Engineered protoglobin-based enzymes. chemrxiv.orgacs.org | Stereodivergent synthesis of related azaspiroalkanes, adaptable for azaspiro[4.4]nonan-3-ones. |
| Stereoselective [3+2] Cycloaddition | Various, including metal and organocatalysts. nih.govbohrium.comfigshare.com | Construction of the spiro-γ-lactam motif with high stereocontrol. |
Integration with Flow Chemistry and Automated Synthesis Techniques
Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and scalability. spirochem.comnih.gov The integration of these technologies into the synthesis of azaspiro[4.4]nonan-3-ones presents a significant opportunity to accelerate drug discovery and development programs.
Flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. uc.ptbohrium.com The application of flow chemistry has been demonstrated for the synthesis of complex spirocyclic systems and γ-lactams, suggesting its feasibility for the production of this compound. nih.govacs.org
Automated synthesis platforms , combined with flow chemistry, can enable the rapid generation of libraries of azaspiro[4.4]nonan-3-one analogues for structure-activity relationship (SAR) studies. bohrium.com This high-throughput approach can significantly shorten the timeline for identifying lead compounds with optimized properties.
| Technology | Key Advantages | Relevance to Azaspiro[4.4]nonan-3-one Research |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability, and potential for process intensification. spirochem.comnih.govacs.org | Efficient and scalable synthesis of the core scaffold and its derivatives. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, and accelerated optimization of reaction conditions. bohrium.com | Faster exploration of chemical space and acceleration of drug discovery programs. |
Development of Azaspiro-Based Chemical Probes
Chemical probes are small molecules used as tools to study biological processes and validate drug targets. chemicalprobes.orgeubopen.org The unique structural and physicochemical properties of azaspiro compounds make them attractive scaffolds for the development of novel chemical probes. For instance, certain azaspiro compounds have been identified as inhibitors of autotaxin, a key enzyme in various signaling pathways, highlighting their potential in probing disease mechanisms. google.com
Future research in this area could focus on:
Design and Synthesis of Targeted Probes: Functionalizing the azaspiro[4.4]nonan-3-one scaffold with reporter groups (e.g., fluorophores, biotin (B1667282) tags) or photoreactive moieties would enable its use in a variety of chemical biology applications, such as target identification and imaging.
Exploration of New Biological Targets: The development of libraries of azaspiro[4.4]nonan-3-one derivatives could lead to the discovery of novel biological targets and provide new tools for understanding complex cellular pathways.
Development of Bioorthogonal Reporters: The incorporation of strained ring systems, such as those found in azaspiroalkenes, can create hydrophilic and highly reactive bioorthogonal reporters for labeling biomolecules in living systems.
The development of chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of biology and for the validation of new therapeutic targets.
Q & A
Q. What are the key synthetic routes for (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization strategies to form the spirocyclic core. For example, a precursor such as a substituted diol or amine may undergo acid- or base-catalyzed cyclization. Protecting groups (e.g., tert-butoxycarbonyl) are often employed to control regioselectivity during ring formation . Reaction temperature and solvent polarity significantly affect stereochemical fidelity, particularly at the 7R chiral center. Lower temperatures in aprotic solvents (e.g., THF) favor higher enantiomeric excess by minimizing racemization .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, providing bond lengths, angles, and stereochemical assignments . Complementary techniques like - and -NMR spectroscopy validate the spiro junction: characteristic signals include downfield-shifted carbonyl carbons (~200 ppm) and distinct splitting patterns for methyl groups adjacent to the chiral center .
Q. What purification methods are recommended for isolating this compound with high enantiopurity?
Chiral stationary phase chromatography (e.g., Chiralpak IA/IB) effectively resolves enantiomers. Alternatively, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Monitoring by chiral HPLC or optical rotation measurements ensures >98% enantiomeric excess, critical for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. For NMR, variable-temperature experiments or - COSY can identify conformational exchange. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide optimized geometries and simulated spectra for direct comparison with experimental data . If crystallographic data conflicts with solution-phase observations, consider solvent-induced conformational changes .
Q. What strategies enable enantioselective synthesis of the 7R configuration, and how scalable are these methods?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can direct stereochemistry during cyclization. Transition-metal catalysts (e.g., Ru-BINAP complexes) have shown promise in gram-scale syntheses with >90% ee. Continuous-flow reactors improve reproducibility and scalability by maintaining precise control over reaction parameters .
Q. How does the spirocyclic framework influence bioactivity in medicinal chemistry applications?
The rigid spiro structure restricts conformational flexibility, enhancing binding affinity to targets like enzymes or GPCRs. For example, analogous azaspiro compounds exhibit activity as kinase inhibitors or neurotransmitter modulators. Structure-activity relationship (SAR) studies suggest that substituents on the methyl group at C7 modulate selectivity and potency .
Q. What computational tools are effective for modeling hydrogen-bonding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) predict binding modes. The hydroxyl and carbonyl groups participate in hydrogen bonds with active-site residues, which can be validated via mutagenesis studies. QM/MM hybrid methods refine interaction energies at critical binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
